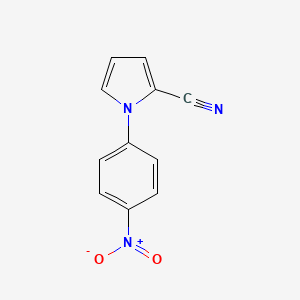

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile

Beschreibung

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole ring substituted with a nitrile group at the 2-position and a 4-nitrophenyl group at the 1-position.

Key structural features:

- Pyrrole core: A five-membered aromatic ring with nitrogen.

- 4-Nitrophenyl substituent: Introduces steric bulk and electron-deficient characteristics, enhancing stability and influencing intermolecular interactions.

Eigenschaften

Molekularformel |

C11H7N3O2 |

|---|---|

Molekulargewicht |

213.19 g/mol |

IUPAC-Name |

1-(4-nitrophenyl)pyrrole-2-carbonitrile |

InChI |

InChI=1S/C11H7N3O2/c12-8-11-2-1-7-13(11)9-3-5-10(6-4-9)14(15)16/h1-7H |

InChI-Schlüssel |

SBIRPDMRLRDALH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C(=C1)C#N)C2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(4-Nitrophenyl)-1H-Pyrrol-2-carbonitril beinhaltet typischerweise die Reaktion von 4-Nitrobenzaldehyd mit Pyrrol in Gegenwart eines geeigneten Katalysators. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril und können eine Erwärmung erfordern, um die Reaktion zu erleichtern. Industrielle Produktionsmethoden können größere Verfahren wie die kontinuierliche Fließsynthese umfassen, um die Verbindung in größeren Mengen zu produzieren.

Chemische Reaktionsanalyse

1-(4-Nitrophenyl)-1H-Pyrrol-2-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Nitrogruppe durch andere Substituenten ersetzt wird. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Wasserstoffgas, Palladiumkatalysatoren und verschiedene Nucleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Nitrophenyl)-1H-Pyrrol-2-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Die Forschung läuft weiter, um ihr Potenzial als pharmazeutisches Zwischenprodukt zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-(4-Nitrophenyl)-1H-Pyrrol-2-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Beispielsweise kann die Verbindung in biologischen Systemen mit Enzymen oder Rezeptoren interagieren und zu Veränderungen in zellulären Prozessen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of 1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Substituents

(a) 1-(4-Chlorophenyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Chlorine replaces the nitro group on the phenyl ring.

- Impact : The chloro group is electron-withdrawing but less so than nitro, leading to reduced polarization of the pyrrole ring. This may decrease reactivity in electrophilic substitutions compared to the nitro analogue.

- Applications : Chlorophenyl derivatives are often explored in agrochemicals and pharmaceuticals due to their balanced lipophilicity and stability .

(b) 1-(4-Methylphenyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Methyl group replaces nitro.

- Impact: The electron-donating methyl group increases electron density on the pyrrole ring, enhancing susceptibility to electrophilic attack. This substitution may improve solubility in nonpolar solvents.

- Applications : Methyl-substituted pyrroles are common intermediates in drug synthesis .

(c) 1-(Difluoromethyl)-1H-pyrrole-2-carbonitrile

- Structural difference : Difluoromethyl group at the 1-position instead of 4-nitrophenyl.

- Impact: Fluorination enhances metabolic stability and lipophilicity, making such compounds attractive in medicinal chemistry.

Heterocyclic Analogues

(a) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile

- Structural difference : Pyrazole ring replaces pyrrole.

- Impact : Pyrazole’s two adjacent nitrogen atoms increase hydrogen-bonding capacity and metabolic stability. The 4-nitrophenyl and nitrile groups are retained, but the altered heterocycle shifts electronic properties and biological activity (e.g., insecticidal and antifungal applications) .

(b) 1,3,4-Thiadiazole Derivatives with 4-Nitrophenyl Groups

- Structural difference : Thiadiazole core instead of pyrrole.

- Impact: Thiadiazoles exhibit pronounced antimicrobial activity due to sulfur’s electronegativity. The 4-nitrophenyl group enhances this activity by improving membrane penetration .

Spectroscopic and Physical Properties

Biologische Aktivität

1-(4-Nitrophenyl)-1H-pyrrole-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms, and relevant research findings.

- Molecular Formula : C11H8N4O2

- Molecular Weight : 224.21 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains. A study highlighted that certain pyrrole derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

Anticancer Activity

The anticancer potential of pyrrole derivatives, including this compound, has been investigated in various studies. Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents. For example, a related compound was noted for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The nitrophenyl moiety is particularly significant as it may enhance the compound's reactivity and binding affinity to these targets, leading to inhibition or modulation of their functions .

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial effects of various pyrrole derivatives, researchers synthesized several compounds and tested their activity against common pathogens. The results indicated that the presence of electron-withdrawing groups like nitro significantly enhanced antimicrobial efficacy .

Study on Anticancer Properties

Another research effort focused on the synthesis of pyrrole-based compounds and their evaluation against cancer cell lines. The findings suggested that modifications at the nitrogen position of the pyrrole ring could lead to increased cytotoxicity, with some derivatives effectively reducing cell viability in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.